

T7 Peptide: Synthesis and Application Notes for Research

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Compound of Interest

Compound Name: T7 Peptide

Cat. No.: B15607613

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Introduction

The **T7 peptide**, a heptapeptide with the sequence His-Ala-Ile-Tyr-Pro-Arg-His (HAIYPRH), is a well-established targeting ligand that exhibits a high affinity for the human transferrin receptor (TfR).[1][2][3] The transferrin receptor is a transmembrane glycoprotein that is ubiquitously expressed on human cells and is notably overexpressed on the surface of many cancer cells and the endothelial cells of the blood-brain barrier (BBB). This differential expression makes the **T7 peptide** an invaluable tool for targeted drug delivery, enabling the selective accumulation of therapeutic and diagnostic agents in tumors and the central nervous system. [4][5][6][7]

A significant advantage of the **T7 peptide** is that its binding site on the transferrin receptor is distinct from that of its natural ligand, transferrin.[2][5][8] This non-competitive binding avoids issues of saturation by endogenous transferrin, enhancing its efficacy as a targeting moiety. Upon binding to the TfR, the **T7 peptide** and its conjugated cargo are internalized into the cell via receptor-mediated endocytosis. This application note provides detailed protocols for the synthesis of the **T7 peptide** and its use in common research applications.

Synthesis of T7 Peptide

The **T7 peptide** is readily synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Quantitative Data on T7 Peptide Synthesis

The following table summarizes typical quantitative data expected from the solid-phase synthesis of the **T7 peptide**.

Parameter	Typical Value	Notes
Crude Purity (post-cleavage)	75-85%	Determined by RP-HPLC.
Final Purity (post-purification)	>95%	Achieved through preparative RP-HPLC.
Overall Yield	30-50%	Based on the initial loading of the first amino acid on the resin.
Molecular Weight (Monoisotopic)	892.45 g/mol	Calculated based on the amino acid sequence.

Experimental Protocol: Solid-Phase Synthesis of T7 Peptide

This protocol describes the manual synthesis of the **T7 peptide** on a 0.1 mmol scale using Fmoc/tBu strategy.

Materials:

- Rink Amide MBHA resin (0.1 mmol)
- Fmoc-protected amino acids (His(Trt), Ala, Ile, Tyr(tBu), Pro, Arg(Pbf))
- N,N-Dimethylformamide (DMF)

- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DDT)
- Diethyl ether
- Acetonitrile (ACN)
- Milli-Q water

Equipment:

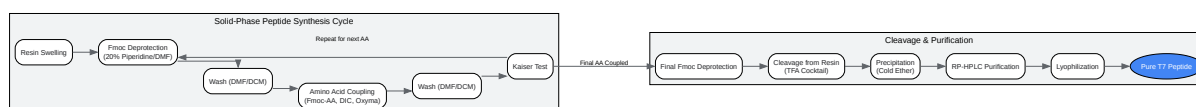
- Peptide synthesis vessel
- Shaker
- Vacuum filtration system
- Rotary evaporator
- Lyophilizer
- Reversed-phase high-performance liquid chromatography (RP-HPLC) system
- Mass spectrometer

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

- Fmoc Deprotection:
 - Drain the DMF.
 - Add a 20% piperidine in DMF solution to the resin and shake for 5 minutes.
 - Drain the solution.
 - Add a fresh 20% piperidine in DMF solution and shake for another 15 minutes.
 - Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling (Performed for each amino acid in the sequence H-R-P-Y-I-A-H):
 - Dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of OxymaPure in DMF.
 - Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Shake the reaction vessel for 2 hours at room temperature.
 - Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
 - Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Prepare a cleavage cocktail of TFA/TIS/DDT/H₂O (92.5:2.5:2.5:2.5).
 - Add the cleavage cocktail to the resin and shake for 3 hours at room temperature.

- Filter the resin and collect the filtrate containing the crude peptide.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
 - Centrifuge to pellet the peptide and decant the ether.
 - Wash the peptide pellet with cold ether twice.
 - Dissolve the crude peptide in a minimal amount of ACN/water and lyophilize.
 - Purify the peptide using preparative RP-HPLC with a suitable gradient of ACN in water (with 0.1% TFA).
 - Collect the fractions containing the pure peptide and confirm the molecular weight by mass spectrometry.
 - Lyophilize the pure fractions to obtain the final **T7 peptide** as a white powder.



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Caption: Workflow for the solid-phase synthesis of the **T7 peptide**.

Applications in Research

The **T7 peptide** is a versatile tool for targeted delivery. It can be conjugated to a variety of payloads, including small molecule drugs, nucleic acids, proteins, and nanoparticles, to

enhance their delivery to TfR-overexpressing cells.

Experimental Protocol: Conjugation of T7 Peptide to Nanoparticles

This protocol describes a general method for conjugating a cysteine-terminated **T7 peptide** (Cys-HAIYPRH) to maleimide-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles).

Materials:

- Maleimide-functionalized nanoparticles
- Cys-**T7 peptide**
- Phosphate-buffered saline (PBS), pH 7.4
- EDTA
- Sephadex G-25 column or dialysis membrane (10 kDa MWCO)

Procedure:

- Nanoparticle Preparation: Prepare maleimide-functionalized nanoparticles according to your established protocol.
- Peptide Dissolution: Dissolve the Cys-**T7 peptide** in PBS with 1 mM EDTA to prevent disulfide bond formation.
- Conjugation Reaction:
 - Add the Cys-**T7 peptide** solution to the maleimide-functionalized nanoparticle suspension at a molar ratio of 10:1 (peptide:nanoparticle).
 - Incubate the reaction mixture overnight at 4°C with gentle stirring.
- Purification of Conjugates:

- Remove the unconjugated peptide by size-exclusion chromatography using a Sephadex G-25 column or by dialysis against PBS.
- Characterization:
 - Confirm the successful conjugation of the **T7 peptide** by techniques such as dynamic light scattering (DLS) to measure changes in particle size and zeta potential, and by quantifying the amount of conjugated peptide using a suitable assay (e.g., BCA protein assay).

Experimental Protocol: In Vitro Cellular Uptake Assay

This protocol describes a method to evaluate the cellular uptake of T7-conjugated fluorescently labeled nanoparticles in a TfR-overexpressing cancer cell line (e.g., HeLa, A549) compared to a low-expressing cell line.

Materials:

- TfR-overexpressing cancer cells
- T7-conjugated fluorescent nanoparticles
- Non-conjugated fluorescent nanoparticles (control)
- Cell culture medium (e.g., DMEM) with 10% FBS
- PBS
- Trypsin-EDTA
- 4% Paraformaldehyde (PFA) in PBS
- DAPI stain
- Mounting medium

Equipment:

- 24-well plates

- Fluorescence microscope
- Flow cytometer

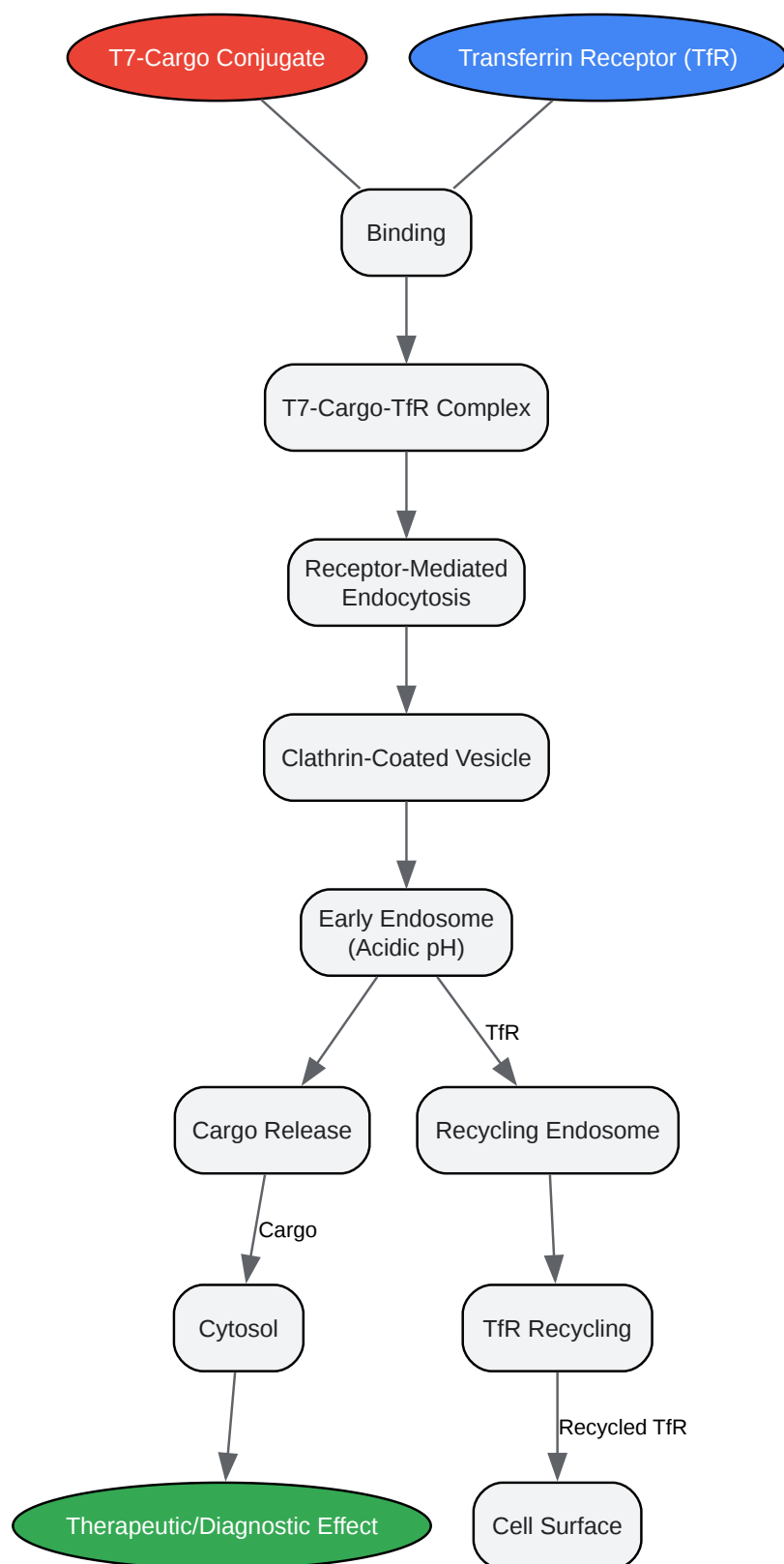
Procedure:

- Cell Seeding: Seed the cancer cells in 24-well plates at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Treatment:
 - Remove the culture medium and wash the cells with PBS.
 - Add fresh medium containing either T7-conjugated fluorescent nanoparticles or non-conjugated fluorescent nanoparticles at a final concentration of 100 $\mu\text{g}/\text{mL}$.
 - Incubate for 4 hours at 37°C.
- Sample Preparation for Fluorescence Microscopy:
 - Remove the nanoparticle-containing medium and wash the cells three times with cold PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash the cells twice with PBS.
 - Stain the cell nuclei with DAPI for 5 minutes.
 - Wash the cells twice with PBS.
 - Mount the coverslips on microscope slides with mounting medium.
- Fluorescence Microscopy: Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.
- Sample Preparation for Flow Cytometry:

- Remove the nanoparticle-containing medium and wash the cells three times with cold PBS.
- Detach the cells using Trypsin-EDTA.
- Resuspend the cells in PBS containing 2% FBS.
- Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the cellular uptake of the nanoparticles.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for the **T7 peptide** is to facilitate the entry of its cargo into cells through receptor-mediated endocytosis. Upon binding to the transferrin receptor, the T7-TfR complex is internalized into clathrin-coated vesicles, which then mature into early endosomes. The acidic environment of the endosome can facilitate the release of the conjugated cargo, which can then exert its therapeutic or diagnostic effect within the cell. The TfR is then typically recycled back to the cell surface.



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